molecular formula C5H5BrFN3 B572489 2-Bromo-5-fluoropyridine-3,4-diamine CAS No. 1227958-29-3

2-Bromo-5-fluoropyridine-3,4-diamine

Cat. No.: B572489
CAS No.: 1227958-29-3
M. Wt: 206.018
InChI Key: KYOVVGJWLPAWHQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine-3,4-diamine is a heterocyclic organic compound with the molecular formula C5H5BrFN3. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoropyridine-3,4-diamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 5-fluoropyridine, followed by amination at the 3 and 4 positions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoropyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridines.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of diamines.

Scientific Research Applications

2-Bromo-5-fluoropyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoropyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Bromo-5-fluoropyridine: Shares similar structural features but lacks the diamine groups.

    3-Amino-2-bromo-5-fluoropyridine: Similar structure with an amino group at the 3 position.

    2-Bromo-4-fluoropyridine: Similar structure with fluorine at the 4 position.

Uniqueness: 2-Bromo-5-fluoropyridine-3,4-diamine is unique due to the presence of both bromine and fluorine atoms along with diamine groups, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-fluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVVGJWLPAWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720998
Record name 2-Bromo-5-fluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-29-3
Record name 2-Bromo-5-fluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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